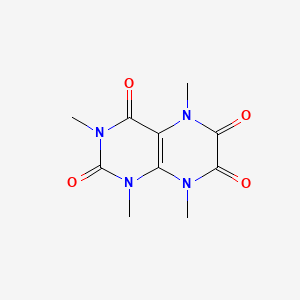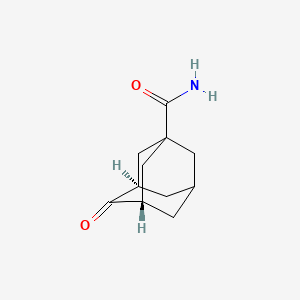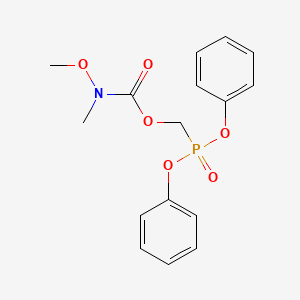
diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes both carbamate and phosphonate functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate typically involves the reaction of diphenylphosphoryl chloride with N-methoxy-N-methylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diphenylphosphoryl chloride+N-methoxy-N-methylamine→Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phosphonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.
Major Products Formed:
Oxidation: Formation of phosphonic acids and carbamate derivatives.
Reduction: Production of amines and alcohols.
Substitution: Generation of substituted carbamates and phosphonates.
Applications De Recherche Scientifique
Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
- Methyl N-phenyl carbamate
- Dimethyl methylphosphonate
- N-methyl-N-phenyl carbamate
Comparison: Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate stands out due to its dual functional groups (carbamate and phosphonate), which confer unique chemical properties and reactivity
Propriétés
Formule moléculaire |
C16H18NO6P |
|---|---|
Poids moléculaire |
351.29 g/mol |
Nom IUPAC |
diphenoxyphosphorylmethyl N-methoxy-N-methylcarbamate |
InChI |
InChI=1S/C16H18NO6P/c1-17(20-2)16(18)21-13-24(19,22-14-9-5-3-6-10-14)23-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clé InChI |
NVBZRQDQOJDLRG-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)OCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)

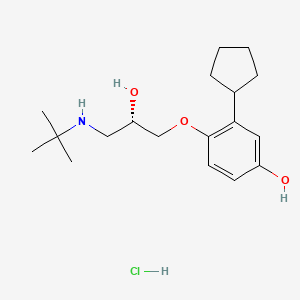
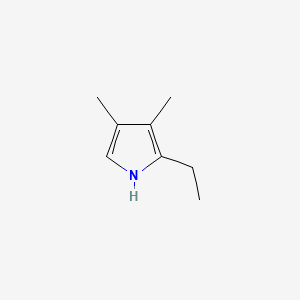
![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)
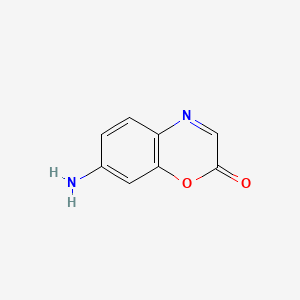



![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)
